molecular formula C13H15N3O3 B2929842 2-hydroxy-8-methyl-4-oxo-N-propyl-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 886895-88-1

2-hydroxy-8-methyl-4-oxo-N-propyl-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

Cat. No.: B2929842
CAS No.: 886895-88-1
M. Wt: 261.281
InChI Key: ZTGXZVXLPRJUFG-UHFFFAOYSA-N
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Description

2-Hydroxy-8-methyl-4-oxo-N-propyl-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a complex organic compound belonging to the pyrido[1,2-a]pyrimidine class

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-hydroxy-8-methyl-4-oxo-N-propyl-4H-pyrido[1,2-a]pyrimidine-3-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of appropriate pyridine derivatives with carboxylic acid derivatives under controlled conditions. The reaction may require the use of strong bases or acids, and the process often involves heating and cooling cycles to ensure proper formation of the pyrimidine ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors that allow precise control over temperature, pressure, and reactant concentrations. Continuous flow chemistry techniques may be employed to enhance efficiency and yield. Purification steps, such as recrystallization or chromatography, are crucial to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Conversion of the hydroxyl group to a carbonyl group.

  • Reduction: Reduction of the carbonyl group to a hydroxyl group.

  • Substitution: Replacement of the propyl group with other substituents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophiles like halides or alkyl groups can be introduced using appropriate reagents and solvents.

Major Products Formed:

  • Oxidation: Formation of 2-oxo derivatives.

  • Reduction: Formation of 2-hydroxy derivatives.

  • Substitution: Introduction of various alkyl or aryl groups.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: Used as a building block in the synthesis of more complex molecules.

  • Biology: Studied for its potential biological activity, such as antimicrobial or anticancer properties.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-hydroxy-8-methyl-4-oxo-N-propyl-4H-pyrido[1,2-a]pyrimidine-3-carboxamide exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to modulation of biological pathways. The exact mechanism can vary depending on the biological context and the specific derivatives involved.

Comparison with Similar Compounds

  • 2-Hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide: Similar structure but lacks the methyl and propyl groups.

  • 4-Hydroxy-2-quinolones: Related compounds with similar biological activities.

Uniqueness: The presence of the methyl and propyl groups in 2-hydroxy-8-methyl-4-oxo-N-propyl-4H-pyrido[1,2-a]pyrimidine-3-carboxamide contributes to its unique chemical and biological properties, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-hydroxy-8-methyl-4-oxo-N-propylpyrido[1,2-a]pyrimidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3/c1-3-5-14-11(17)10-12(18)15-9-7-8(2)4-6-16(9)13(10)19/h4,6-7,18H,3,5H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTGXZVXLPRJUFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=C(N=C2C=C(C=CN2C1=O)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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